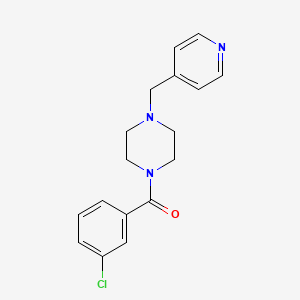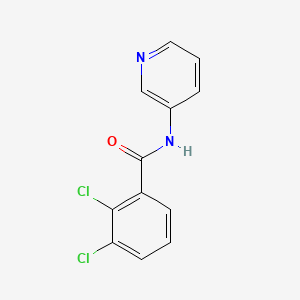![molecular formula C17H23N7O2 B5588433 N,N,2-trimethyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5588433.png)
N,N,2-trimethyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is part of a broader class of chemicals known for their versatile chemical and pharmacological properties. Research has explored various derivatives within this category, focusing on their synthesis, molecular structure, chemical reactions, and properties. Notably, the compound's unique structure contributes to its significance in scientific studies, especially concerning its biological activity and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of N,N,2-trimethyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine and its derivatives typically involves multi-step chemical processes. These processes may include reactions such as nucleophilic substitution, palladium-catalyzed coupling, or electrophilic fluorination, depending on the specific structural modifications being targeted. For instance, Śladowska et al. (1996) and Mallesha et al. (2012) describe the synthesis of related compounds by employing strategies that allow for the introduction of various functional groups, enhancing the compound's diversity and potential biological activities (Śladowska et al., 1996); (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimidinamine core, substituted with various groups that significantly influence its physical and chemical properties. Studies involving X-ray crystallography or NMR spectroscopy have been instrumental in elucidating the compound's precise structure, including its conformation and the nature of its intramolecular interactions. For example, Al-Omary et al. (2014) discussed the structural aspects of similar compounds, highlighting the impact of substituents on the overall molecular conformation (Al-Omary et al., 2014).
Chemical Reactions and Properties
The compound's reactivity is influenced by its functional groups, which can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to study its mechanism of action. The study by Makarov et al. (1994) presents examples of reactions involving similar compounds, demonstrating the versatility of the pyrimidinamine scaffold in chemical synthesis (Makarov et al., 1994).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-2-pyrimidin-2-yloxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2/c1-13-20-14(22(2)3)11-15(21-13)23-7-9-24(10-8-23)16(25)12-26-17-18-5-4-6-19-17/h4-6,11H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWSAVCWRBVTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)COC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(Dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chloro-3-pyridinyl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5588355.png)

![4-methoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5588371.png)
![4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5588392.png)
![5-chloro-2-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridine](/img/structure/B5588405.png)
![8-fluoro-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-quinolinecarboxamide](/img/structure/B5588410.png)


![2-{2-[3-(1H-benzimidazol-2-ylmethyl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5588425.png)

![6-amino-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5588450.png)


![4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B5588467.png)